

Application Note: Precision Metabolic Profiling using D-Glycerol-1-13C

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Compound of Interest

Compound Name: *D-Glycerol-1-13C*

Cat. No.: *B1161213*

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Abstract

While [U-13C]Glucose remains the gold standard for central carbon metabolism profiling, it often lacks the resolution required to disentangle complex nodes at the triose phosphate intersection. **D-Glycerol-1-13C** (more accurately referred to as [1-13C]Glycerol in its achiral precursor form) serves as a specialized tracer that bypasses the upper glycolytic checkpoints (Hexokinase, PFK-1), entering metabolism directly at the triose level. This protocol details the methodology for utilizing [1-13C]Glycerol to probe gluconeogenesis, glyceroneogenesis, and triose phosphate isomerase (TPI) equilibration, offering a distinct advantage in liver and adipose tissue metabolic studies.

Part 1: Experimental Design & Tracer Logic

Why D-Glycerol-1-13C?

The utility of [1-13C]Glycerol lies in its unique entry point and atom mapping properties. Unlike glucose, which must traverse the highly regulated upper glycolysis pathway, glycerol enters via Glycerol Kinase (GK) to form sn-Glycerol-3-Phosphate (G3P).

- **Gluconeogenesis Probe:** In hepatocytes, the label propagates upward to Fructose-1,6-Bisphosphate (F1,6BP). The symmetry of the label distribution in Glucose (C1 vs. C6) reveals the equilibration state of the triose pool.
- **Lipid Synthesis:** It directly labels the glycerol backbone of triglycerides, allowing for precise measurement of de novo lipogenesis rates independent of fatty acid synthesis.

- Lower Glycolysis: It feeds into Pyruvate, labeling specific carbons that distinguish oxidative metabolism from fermentative pathways.

The Carbon Atom Mapping Map

Understanding the fate of the C1 label is prerequisite to experimental design.

- Step 1 (Entry): [1-13C]Glycerol

[1-13C]sn-Glycerol-3-Phosphate.

- Step 2 (Oxidation): [1-13C]G3P

[1-13C]Dihydroxyacetone phosphate (DHAP).

- Step 3 (Isomerization): [1-13C]DHAP

[3-13C]Glyceraldehyde-3-Phosphate (GAP).

- Step 4 (Fate):

- Gluconeogenesis:[1][2][3] DHAP (C1-labeled) + GAP (C3-labeled)

[1,6-13C]Fructose-1,6-BP

[1,6-13C]Glucose.

- Glycolysis:[4][5][6][7][8] GAP (C3-labeled)

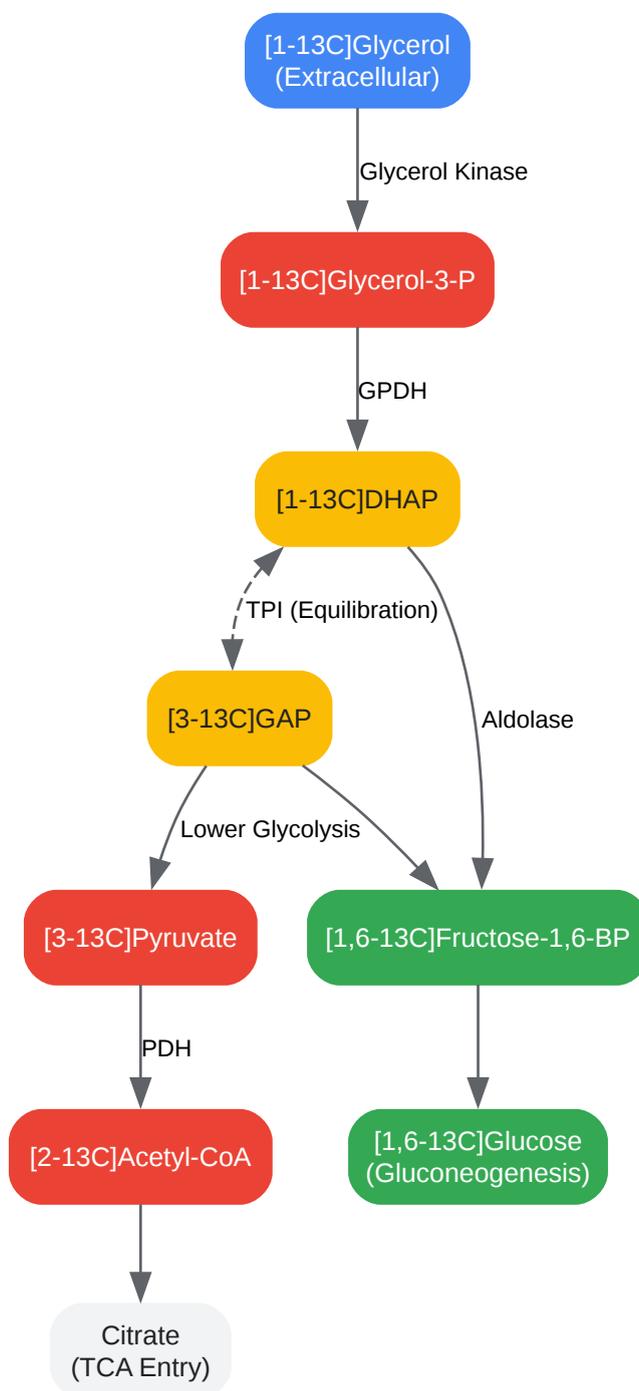
[3-13C]Pyruvate

[2-13C]Acetyl-CoA

TCA Cycle.

Pathway Visualization

The following diagram illustrates the atom transition, highlighting the critical scrambling at the TPI node.



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Figure 1: Carbon atom mapping of [1-¹³C]Glycerol. Note the TPI-mediated scrambling between DHAP and GAP.

Part 2: Experimental Protocol

Materials & Reagents

- Tracer: Glycerol-1-13C (99 atom % 13C). Note: Ensure chemical purity >98%.
- Cell Model: Primary Hepatocytes (human/mouse) or HepG2 (Liver); 3T3-L1 (Adipocyte).
- Base Media: DMEM (Glucose-free, Phenol Red-free).
- Quenching Solution: 80% Methanol (HPLC grade), pre-chilled to -80°C.

Cell Culture & Labeling Workflow

This protocol is optimized for adherent monolayers in 6-well plates.

Step 1: Acclimatization

- Culture cells in standard maintenance media until 70-80% confluence.
- Wash cells 2x with PBS (37°C) to remove residual glucose and serum.

Step 2: Tracer Administration

- Prepare Labeling Medium:
 - Glucose-free DMEM base.
 - [1-13C]Glycerol: 2.0 mM (Physiological) to 5.0 mM (Supra-physiological/Flux driving).
 - Dialyzed FBS (10%) or BSA (to avoid unlabeled glycerol/lipids from serum).
 - Optional: Add unlabeled Glucose (5 mM) if assessing co-utilization (Glucose vs. Glycerol competition).
- Add 2 mL of Labeling Medium per well.
- Incubation Time:
 - Metabolic Steady State: 12–24 hours.

- Kinetic Flux Profiling: 0, 15, 30, 60, 120 minutes (requires multiple plates).

Step 3: Metabolism Quenching & Extraction Crucial Step: Speed is vital to prevent turnover of labile intermediates like G3P and DHAP.

- Place plate on Dry Ice/Ethanol bath immediately.
- Aspirate media completely.
- Wash 1x with ice-cold saline (0.9% NaCl). Do not use PBS as phosphates interfere with MS.
- Add 800 μ L -80°C 80% Methanol.
- Scrape cells and transfer lysate to a pre-chilled tube.
- Vortex vigorously (30 sec) and freeze-thaw 3x (Liquid N₂ / 37°C bath) to lyse membranes.
- Centrifuge at 14,000 x g for 10 min at 4°C.
- Collect supernatant (metabolites). Dry under Nitrogen stream or SpeedVac (keep temp <30°C).

Part 3: Analytical Configuration (LC-MS/MS)

Glycerol intermediates are highly polar and phosphorylated. HILIC (Hydrophilic Interaction Liquid Chromatography) is the required separation mode.

LC Parameters

- Column: ZIC-pHILIC (Merck) or Amide-HILIC (Waters), 150 x 2.1 mm, 3.5 μ m.
- Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0 (Buffer).
- Mobile Phase B: 100% Acetonitrile.
- Gradient: 80% B to 20% B over 15 minutes.

MS Settings (QQQ or Orbitrap)

Operate in Negative Ion Mode (Phosphorylated intermediates ionize best in negative mode).

Metabolite	Precursor Ion (m/z)	Product Ion (m/z)	Retention Time (approx)
Glycerol-3-P	171.0	79.0	8.5 min
DHAP	169.0	97.0	8.2 min
Pyruvate	87.0	43.0	6.1 min
Citrate	191.0	111.0	9.0 min
Glucose	179.0 (Cl adduct)	-	10.5 min

Note: For High-Res MS (Orbitrap), use a scan range of m/z 70–1000 at 70,000 resolution.

Part 4: Data Analysis & Flux Calculation[9]

Mass Isotopomer Distribution (MID)

Raw data must be corrected for natural abundance (1.1% ¹³C background) using software like IsoCor or EI-Maven.

The resulting vector

represents the fractional abundance of isotopomers:

- : Unlabeled
- : One ¹³C atom
- : Two ¹³C atoms[2][8][9]

Interpreting the Signals (The "Trustworthiness" Check)

Validation Checkpoint 1: Tracer Uptake

- Check Glycerol-3-Phosphate (G3P).[4][7][10]
- Expectation: High enrichment in

. If G3P is mostly
, the kinase is inactive or the tracer concentration is insufficient.

Validation Checkpoint 2: TPI Equilibration

- Check Fructose-1,6-Bisphosphate (F1,6BP) or Glucose (if gluconeogenic).
- Scenario A (Complete Equilibration): DHAP and GAP pools mix perfectly.
 - Result: F1,6BP will show significant
(joining of labeled DHAP + labeled GAP).
- Scenario B (None/Partial Equilibration): DHAP moves to F1,6BP faster than it isomerizes to GAP.
 - Result: F1,6BP is dominated by
(Labeled DHAP + Unlabeled GAP).

Validation Checkpoint 3: Krebs Cycle Entry

- Check Citrate.
- [1-13C]Glycerol
[3-13C]Pyruvate
[2-13C]Acetyl-CoA.
- Citrate should show distinct
enrichment.

Quantitative Flux Modeling

To calculate absolute fluxes ($\mu\text{mol/g/h}$), you must integrate the MID data with extracellular uptake rates.

Use 13C-Fluxer or INCA software. Define the Glycerol entry reaction explicitly: Glycerol (abcdef) -> G3P (abcdef) + ADP (Note atom mapping).

Part 5: Troubleshooting & References

Common Pitfalls

- Low Enrichment: Glycerol metabolism is often slower than glucose. Ensure media is glucose-depleted or low-glucose (1 mM) to force glycerol utilization.
- Symmetry Confusion: Remember that chemically synthesized [1-13C]Glycerol is racemic, but biological sn-Glycerol-3-P is chiral. The label position is fixed by the kinase.
- Peak Broadening: Phosphorylated sugars (DHAP/GAP) chelate metals. Use PEEK tubing or passivate the LC system with phosphoric acid prior to runs.

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